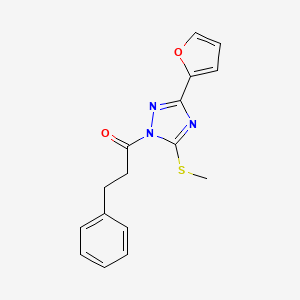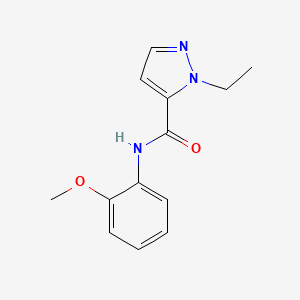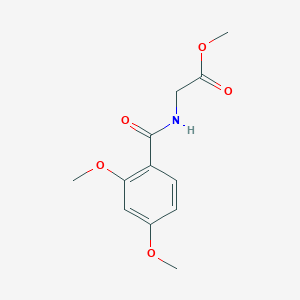
3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been the subject of numerous studies, and its synthesis, mechanism of action, and physiological effects have been extensively researched. In
Mecanismo De Acción
The exact mechanism of action of 3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole is not fully understood. However, it is believed to exert its antimicrobial and antifungal effects by inhibiting the synthesis of nucleic acids and proteins in microorganisms. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects in vitro and in vivo. This compound has been found to exhibit antioxidant activity and has been shown to reduce oxidative stress in cells. It has also been found to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole in lab experiments is its low toxicity profile, which makes it a safe compound to work with. Its antimicrobial, antifungal, and anticancer properties also make it a valuable tool in the study of these diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are numerous future directions for the study of 3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole. One potential avenue of research is investigating its potential use as a fluorescent sensor for metal ions. Another area of interest is exploring its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved yield and purity.
Métodos De Síntesis
The synthesis of 3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole involves the condensation of 2-furylcarboxaldehyde and thiosemicarbazide in the presence of a catalyst. The resulting product is then treated with acetic anhydride and 3-phenylpropanoic acid to obtain the final compound. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
The compound 3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole has been studied extensively for its potential applications in various fields. It has been found to possess antimicrobial, antifungal, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent sensor for metal ions and as an antioxidant.
Propiedades
IUPAC Name |
1-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-22-16-17-15(13-8-5-11-21-13)18-19(16)14(20)10-9-12-6-3-2-4-7-12/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBLKUKQLAUQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NN1C(=O)CCC2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5772883.png)
![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)
![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)
![N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5772920.png)

![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)
![{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5772944.png)

![4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5772954.png)

![2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5772977.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5772989.png)
![N-ethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5772994.png)
